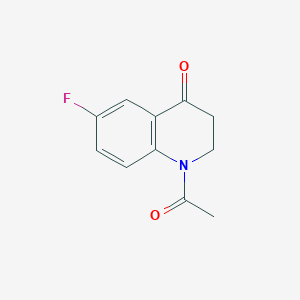
1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one" is closely related to a class of compounds that have been studied for their potential as positron emission tomography (PET) ligands, specifically targeting the AMPA receptor, which is significant in the imaging of brain diseases. The compound's structure is similar to the N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives that have been synthesized for this purpose .
Synthesis Analysis
The synthesis of related compounds involves the acetylation of tetrahydroisoquinoline derivatives. For instance, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl derivatives has been reported, which are designed to bind to AMPA receptors for PET imaging . The synthesis process is crucial as it impacts the purity and yield of the final compound, which in turn affects its suitability as a PET ligand.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a tetrahydroisoquinoline core, which is modified with various substituents to enhance binding to the AMPA receptor. The single crystal structure of a potent compound, N-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has been reported, providing insights into the three-dimensional arrangement of atoms and the potential interaction with the receptor .
Chemical Reactions Analysis
The chemical reactivity of the tetrahydroquinolin-4-one derivatives includes nitration reactions. When 1-acetyl-1,2,3,4-tetrahydroquinolin-4-one is nitrated, mixtures of nitroquinolones are formed, which can be isolated and characterized . These reactions are important for modifying the electronic and steric properties of the compound, which may affect its binding affinity and selectivity towards the AMPA receptor.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are critical for their function as PET ligands. For example, the carbon-11 labeled 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline showed good initial brain uptake in rats but was rapidly cleared and exhibited relatively homogenous distribution, which made it unsuitable as a PET imaging agent . The resolution and stereochemistry of these compounds also play a significant role in their biological activity, as seen with the (R)- and (S)-enantiomers of 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, where the (R)-enantiomer showed higher anticonvulsant and antagonistic effects .
科学的研究の応用
Chemical Synthesis and Derivatives
1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound that has been utilized in various chemical synthesis processes. Its derivatives have been studied for their structures and constants, as seen in the nitration of 1-acetyl-1,2,3,4-tetrahydroquinolin-4-one which leads to the formation of mixtures of nitroquinolones (Bolotina, Lopatin, & Bekhli, 1982). Furthermore, its role in the synthesis of new natural products like helquinoline, a tetrahydroquinoline derivative with biological activity, highlights its importance in medicinal chemistry (Asolkar et al., 2004).
Pharmacological and Biological Activity
The compound has been a subject of interest in pharmacological research. For example, its derivative, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), has been studied for its resolution in different solvents and its potential in economic resolution processes, which is significant for pharmaceutical applications (Bálint et al., 2002). Additionally, it has been used in the synthesis of flumequine, an antibacterial agent, highlighting its role in the development of therapeutic agents (Bálint et al., 1999).
Photophysical Properties
The compound and its derivatives have also been the focus of studies investigating their photophysical properties. For instance, the role of excited state intramolecular charge transfer in the photophysical properties of norfloxacin and its derivatives was studied to understand the behavior of the 1,4-dihydro-4-oxoquinoline ring, which is structurally related to 1-acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one (Cuquerella, Miranda, & Bosca, 2006).
Chemical Analysis and Imaging
Its potential in chemical analysis and imaging is also noteworthy. For example, the synthesis of carbon-11 and fluorine-18 labeled derivatives of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as potential PET AMPA receptor ligands for imaging brain diseases demonstrates its applicability in advanced imaging techniques (Gao, Kong, Clearfield, & Zheng, 2006).
特性
IUPAC Name |
1-acetyl-6-fluoro-2,3-dihydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7(14)13-5-4-11(15)9-6-8(12)2-3-10(9)13/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXOTJGEOPOODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)
![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)
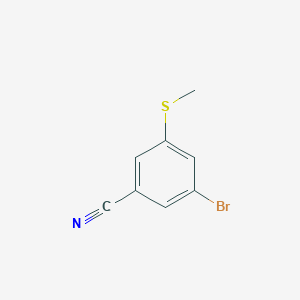
![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)
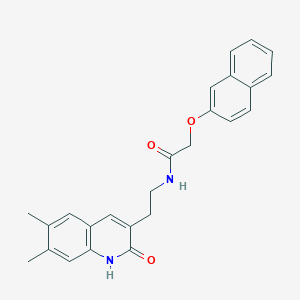
![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)
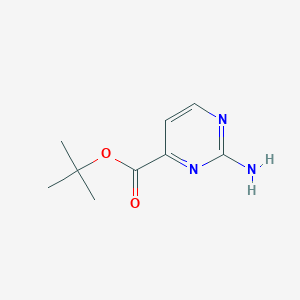
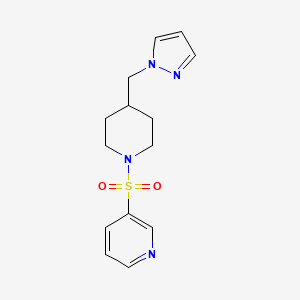
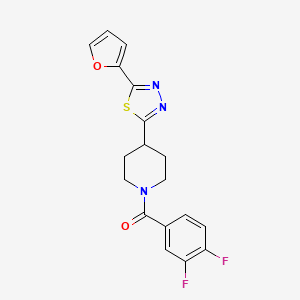
![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)